(R)-5-phosphonatomevalonate(3−) is a significant intermediate in the mevalonate pathway, which is crucial for the biosynthesis of isoprenoids, including sterols and terpenes. This compound is derived from (R)-mevalonate through phosphorylation processes that are essential for various metabolic functions in organisms. The trianionic form of (R)-5-phosphonatomevalonate arises from the deprotonation of both the carboxylic and phosphate hydroxyl groups, making it the predominant species at physiological pH (approximately 7.3) .
(R)-5-phosphonatomevalonate(3−) can be sourced from various biological systems, particularly in archaea and certain bacteria that utilize modified mevalonate pathways. Notably, Thermoplasma acidophilum has been identified as a source organism where this compound plays a role in its unique metabolic processes .
The synthesis of (R)-5-phosphonatomevalonate(3−) typically involves enzymatic phosphorylation reactions. Key enzymes such as mevalonate 3-kinase and mevalonate 5-kinase are critical in catalyzing the phosphorylation steps that lead to the formation of this compound from (R)-mevalonate .
(R)-5-phosphonatomevalonate(3−) features a central carbon backbone typical of mevalonate derivatives, with a phosphate group attached at the 5-position. The molecular formula can be represented as C₅H₉O₇P, indicating five carbon atoms, nine hydrogen atoms, seven oxygen atoms, and one phosphorus atom.
The primary reactions involving (R)-5-phosphonatomevalonate(3−) include its conversion to isopentenyl phosphate through further enzymatic actions. This transformation is pivotal in the synthesis of isoprenoid compounds.
The mechanism by which (R)-5-phosphonatomevalonate(3−) functions primarily revolves around its role as a phosphorylated intermediate in the mevalonate pathway. It serves as a precursor for isopentenyl phosphate, which is subsequently utilized in the synthesis of key biomolecules such as cholesterol and terpenoids.
(R)-5-phosphonatomevalonate(3−) has several applications in scientific research:
(R)-5-Phosphonatomevalonate(3−) is the trianionic form of (R)-5-phosphomevalonic acid, arising from deprotonation of both the carboxyl group and two acidic protons of the phosphate moiety. It is a key intermediate in isoprenoid biosynthesis with the molecular formula C₆H₁₀O₇P³⁻ and a molecular mass of 225.01806 Da [1] [9]. The compound exhibits a chiral center at the C3 position, conferring strict (R)-stereochemistry essential for enzymatic recognition [1] [6].
Systematic names include:
Registry identifiers:
The SMILES notation (C[C@@](O)(CCOP(=O)([O-])[O-])CC(=O)[O-]) and InChIKey (OKZYCXHTTZZYSK-ZCFIWIBFSA-K) encode stereochemistry and bonding patterns, critical for computational studies [3] [9].
Table 1: Nomenclature and Identifiers
| Classification | Designation |
|---|---|
| IUPAC Name | (3R)-3-Hydroxy-3-methyl-5-(phosphonatooxy)pentanoate |
| Common Synonyms | (R)-5-Phosphomevalonate; Mevalonate-5P; Phosphomevalonic acid |
| Charge | -3 |
| Canonical SMILES | C[C@@](O)(CCOP(=O)([O-])[O-])CC(=O)[O-] |
| Key Databases | ChEBI:58146; MetaNetX:MNXM738283; KEGG:C01107 |
This compound operates at a branch point in isoprenoid precursor biosynthesis:
Enzymologically, (R)-5-phosphonatomevalonate(3−) is:
Table 2: Metabolic Roles Across Organisms
| Organism Type | Pathway Designation | Substrate for | Product of | ATP Consumed |
|---|---|---|---|---|
| Eukaryotes/Most Bacteria | Classical | Phosphomevalonate kinase | Mevalonate kinase | 1 (per phosphorylation) |
| Halophilic Archaea | Modified I | Decarboxylase | Mevalonate kinase | 1 |
| Thermoplasmatales Archaea | Modified II | Not involved | Not involved | N/A |
The characterization of (R)-5-phosphonatomevalonate(3−) is intertwined with elucidation of mevalonate pathway diversity:
Key techniques driving these discoveries include:
Table 3: Research Milestones
| Year | Breakthrough | Significance |
|---|---|---|
| 1950s | Identification of mevalonate 5-kinase | Established the classical mevalonate pathway |
| 2014 | Discovery of mevalonate 3-kinase in T. acidophilum | Revealed pathway diversity in archaea |
| 2019 | Glu140 mutation in mevalonate 3-kinase | Engineered novel 5-phosphomevalonate 3-kinase activity |
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: